![molecular formula C17H23NO5 B613693 Boc-D-tyr(all)-OH CAS No. 350820-56-3](/img/structure/B613693.png)
Boc-D-tyr(all)-OH
Overview
Description
Boc-D-tyr(all)-OH, or Boc-D-tyrosine, is an organic compound commonly used in scientific research and laboratory experiments. It is an amino acid derivative, specifically a tyrosine-based amino acid, and has a wide range of applications in biochemical and physiological research.
Scientific Research Applications
Organic Chemistry
Boc-D-tyr(all)-OH is often used in organic chemistry as a building block for the synthesis of more complex molecules . For example, it has been used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .
Medicinal Chemistry
In medicinal chemistry, Boc-D-tyr(all)-OH is used in the synthesis of various pharmaceuticals . For instance, it has been used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .
Marine Natural Products
Boc-D-tyr(all)-OH has been used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This compound has potential applications in cancer treatment .
Bromination Reactions
Boc-D-tyr(all)-OH can be used in bromination reactions . These reactions are important in the synthesis of brominated phenols and their derivatives, which are important building blocks for a range of synthetic targets .
Biochemical Research
In biochemical research, Boc-D-tyr(all)-OH is used as a reagent for the synthesis of peptides . The Boc group protects the amino group during peptide synthesis, and can be removed under acidic conditions .
Material Science
In material science, Boc-D-tyr(all)-OH can be used in the synthesis of polymers and other materials . The tyrosine derivative can impart unique properties to these materials, such as biocompatibility or specific optical properties .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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